{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol
Description
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H11N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h11H,1-5H2 |
InChI Key |
XOBXSZMVFDYRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=N2)CO)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as xylene or using a catalyst like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
{1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine}: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
{1,2,3-Triazolo[1,5-a]quinoxalin-4(5H)-one}: Exhibits antibacterial, anti-HIV, and antitrypanosomal activities.
Uniqueness
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Biological Activity
The compound {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is a member of the triazolo-pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H8N4O
- Molecular Weight : 164.17 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anticancer properties and inhibition of certain enzymes.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazolo-pyridine derivatives. For instance:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound exhibited varying degrees of cytotoxicity against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- IC50 values for related compounds in the triazolo-pyridine series have been reported to range from 0.80 to 2.73 μM against these cell lines .
- Mechanism of Action :
Enzyme Inhibition
Research has shown that this compound also acts as an inhibitor for various enzymes:
- c-Met Kinase : Some derivatives have demonstrated significant inhibitory activity against c-Met kinase (IC50 = 0.090 μM), which is involved in tumor growth and metastasis .
Data Summary
The following table summarizes the biological activities and IC50 values for various derivatives related to this compound:
| Compound | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 1.06 ± 0.16 | Tubulin inhibition |
| Compound B | A549 | 1.23 ± 0.18 | c-Met kinase inhibition |
| Compound C | MCF-7 | 2.73 ± 0.33 | Apoptosis induction |
Case Studies
Several case studies have been documented that explore the synthesis and evaluation of triazolo-pyridine derivatives:
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
